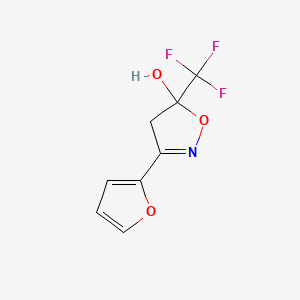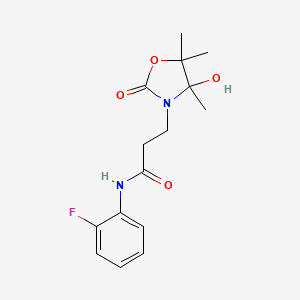![molecular formula C19H26N2O3S B11481990 2-(bicyclo[2.2.1]hept-2-yl)-N-[3-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B11481990.png)
2-(bicyclo[2.2.1]hept-2-yl)-N-[3-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(bicyclo[221]hept-2-yl)-N-[3-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide is a complex organic compound featuring a bicyclic structure and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bicyclo[2.2.1]hept-2-yl)-N-[3-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide typically involves multiple steps. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(bicyclo[2.2.1]hept-2-yl)-N-[3-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure or the sulfonamide group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxygenated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
2-(bicyclo[2.2.1]hept-2-yl)-N-[3-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action for 2-(bicyclo[2.2.1]hept-2-yl)-N-[3-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s bicyclic structure and sulfonamide group allow it to bind selectively to these targets, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
4-[2-(bicyclo[2.2.1]hept-5-en-2-ylsulfonyl)-1-cyclopenten-1-yl]morpholine: Shares a similar bicyclic structure and sulfonamide group.
Bicyclo[2.2.1]hept-5-en-2-yltriethoxysilane: Another bicyclic compound with different functional groups.
Uniqueness
2-(bicyclo[221]hept-2-yl)-N-[3-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide is unique due to its combination of a bicyclic structure and a sulfonamide group, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C19H26N2O3S |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanyl)-N-(3-pyrrolidin-1-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C19H26N2O3S/c22-19(12-16-11-14-6-7-15(16)10-14)20-17-4-3-5-18(13-17)25(23,24)21-8-1-2-9-21/h3-5,13-16H,1-2,6-12H2,(H,20,22) |
InChI Key |
LQUHACHJVXYORI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)CC3CC4CCC3C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,2,4]Triazolo[1,5-a]pyrimidine-6-acetic acid, 7-hydroxy-5-methyl-, ethyl ester](/img/structure/B11481919.png)


![2-Chloro-4,6-dimethyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B11481936.png)
![N-[7-(bromomethyl)-7-methyl-2,4-dioxo-3-(trifluoromethyl)-1,2,3,4,7,8-hexahydropyrrolo[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl]benzamide](/img/structure/B11481938.png)
![1-methyl-N-[4-(octyloxy)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11481939.png)
![N-{2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyrazine-2-carboxamide](/img/structure/B11481946.png)

![4,5,6-trimethoxy-7-[(pyrimidin-2-ylsulfanyl)methyl]-2-benzofuran-1(3H)-one](/img/structure/B11481963.png)
![N-(4-bromophenyl)-2-(10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaen-8-yl)acetamide](/img/structure/B11481967.png)
![1-(4-methoxyphenyl)-1'-(2-methylpropyl)-6'-nitro-2'-(propan-2-yl)-1',4'-dihydro-2H,2'H-spiro[pyrimidine-5,3'-quinoline]-2,4,6(1H,3H)-trione](/img/structure/B11481974.png)
![N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11481985.png)
![N-[(5-bromofuran-2-yl)methyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11481987.png)
